molecular formula C13H16N6S B12225597 2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12225597
M. Wt: 288.37 g/mol
InChI Key: XATKEUXXKGTYBC-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of cyclopropyl, thiadiazolyl, azetidinyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling with the pyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C13H16N6S

Molecular Weight

288.37 g/mol

IUPAC Name

2-cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine

InChI

InChI=1S/C13H16N6S/c1-8-17-18-13(20-8)19-6-10(7-19)15-11-4-5-14-12(16-11)9-2-3-9/h4-5,9-10H,2-3,6-7H2,1H3,(H,14,15,16)

InChI Key

XATKEUXXKGTYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC(=NC=C3)C4CC4

Origin of Product

United States

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